molecular formula C15H15N3O2 B1621801 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 904813-76-9

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Número de catálogo B1621801
Número CAS: 904813-76-9
Peso molecular: 269.3 g/mol
Clave InChI: BCMPGVGSPVNQHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative with a nitrophenyl group. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties . The nitrophenyl group is a functional group consisting of a phenyl group with a nitro substituent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzodiazepines are generally synthesized via the reaction of an amino acid with a benzophenone derivative . The nitrophenyl group could potentially be introduced via a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzodiazepine core with a nitrophenyl group attached. Benzodiazepines have a fused benzene and diazepine ring . The nitrophenyl group would add electron-withdrawing character, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The nitro group in the nitrophenyl moiety is often reduced in chemical reactions . In the context of benzodiazepines, various reactions could occur depending on the specific substituents present .

Aplicaciones Científicas De Investigación

Antianxiety Agent

A study by Anzini et al. (2008) explored the use of certain benzodiazepine compounds, closely related to 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, as antianxiety agents. The compounds showed high affinity for central benzodiazepine receptors in both bovine and human cortical brain membranes. Notably, one compound exhibited a partial agonist profile in vitro and demonstrated effectiveness in various animal models of anxiety, without typical benzodiazepine side effects (Anzini et al., 2008).

Calcium Channel Blockers

Atwal et al. (1987) synthesized benzodiazepine compounds with structures inspired by dihydropyridines and diltiazem. These compounds, including a variant of the benzodiazepine , were identified as calcium channel blockers, showing potential in the potassium-depolarized rabbit aorta model. Their in vitro activity was confirmed by electrophysiological techniques (Atwal et al., 1987).

Novel Synthesis Methods

Berestovitskaya et al. (2011) described a method for synthesizing previously unknown benzodiazepines containing a nitro group, through the condensation of geminal acylnitrostyrenes with o-aminothiophenol. The structural properties of these compounds were examined using physicochemical methods, including X-ray diffraction (Berestovitskaya et al., 2011).

Potential Antidepressant Agents

Martin et al. (1982) researched 4,5-dihydro-4-phenyl-3H-1,3-benzodiazepine derivatives, which share a structural similarity with 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. These compounds exhibited antidepressant-like activity and were shown to inhibit tetrabenazine-induced ptosis. This study provided insights into the potential use of similar benzodiazepine derivatives as antidepressants (Martin et al., 1982).

Safety And Hazards

While specific safety data for this compound is not available, both benzodiazepines and nitrophenyl compounds have associated hazards. Benzodiazepines can cause drowsiness and are potentially addictive . Nitrophenyl compounds can be irritants and are potentially harmful if swallowed or in contact with skin .

Direcciones Futuras

Research into benzodiazepine derivatives continues to be a vibrant field, with new compounds being synthesized for potential use in treating a variety of conditions . The introduction of a nitrophenyl group could potentially alter the activity of the benzodiazepine, opening up new avenues for research.

Propiedades

IUPAC Name

4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,13,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPGVGSPVNQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378033
Record name 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CAS RN

904813-76-9
Record name 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
Reactant of Route 3
2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.